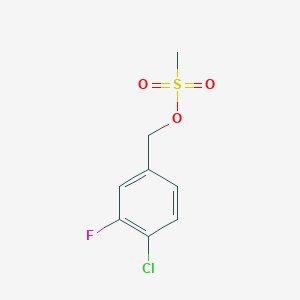![molecular formula C12H7F3N4 B2440499 5-[3-(三氟甲基)苯基][1,2,4]三唑并[1,5-a]嘧啶 CAS No. 75175-86-9](/img/structure/B2440499.png)
5-[3-(三氟甲基)苯基][1,2,4]三唑并[1,5-a]嘧啶
描述
“5-[3-(Trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be achieved through various methods. One approach involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves the annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .
科学研究应用
抗菌活性和药物开发
5-[3-(三氟甲基)苯基][1,2,4]三唑并[1,5-a]嘧啶作为1,2,4-三唑和嘧啶家族的一部分,其在各种科学和医学应用中的潜力已被广泛研究。值得注意的是,这些化合物因其在对抗细菌感染和药物开发中的作用而受到认可:
抗菌活性:1,2,4-三唑和嘧啶杂化物,包括5-[3-(三氟甲基)苯基][1,2,4]三唑并[1,5-a]嘧啶,以其广谱抗菌活性而闻名。这些化合物对多种临床重要生物体有效,包括耐药菌株。它们作为多种关键细菌酶和蛋白质的有效抑制剂,例如DNA拓扑异构酶、拓扑异构酶IV和青霉素结合蛋白。这些化合物中1,2,4-三唑部分的存在,包括特定的三唑并[1,5-a]嘧啶杂化物,增强了它们的抗菌潜力,使其成为开发新型抗金黄色葡萄球菌剂的很有希望的候选物 (Li & Zhang, 2021).
药物开发和光学传感器:具有1,2,4-三唑和嘧啶结构的化合物由于其广泛的生物和医学应用而广泛用于药物开发。它们已被用作光学传感器合成的识别单元。嘧啶衍生物因其形成配位键和氢键的能力而特别以其精妙的传感材料而著称,使其适用于用作传感探针。这突出了它们不仅在医学应用中的重要性,而且在各种光学传感器的开发中也具有重要意义 (Jindal & Kaur, 2021).
疟疾治疗:嘧啶生物合成途径,其中5-[3-(三氟甲基)苯基][1,2,4]三唑并[1,5-a]嘧啶等化合物可能参与其中,是疟疾治疗的一个公认靶点。该途径中酶的抑制剂,例如二氢乳清酸脱氢酶,因其在新型抗疟化疗中的潜力而受到关注。鉴于耐药性的持续威胁和对新治疗策略的需求,这一点尤其重要 (Phillips & Rathod, 2010).
抗炎和抗菌剂:三唑的衍生物,特别是具有三氟甲基吡唑结构的衍生物,因其抗炎和抗菌特性而备受关注。三氟甲基的定位在决定这些化合物的活性谱方面起着至关重要的作用,为开发具有改善功效和最小副作用的新型抗炎和抗菌剂提供了一条途径 (Kaur, Kumar, & Gupta, 2015).
未来方向
Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .
作用机制
Target of Action
The primary targets of 5-[3-(Trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine are Cyclin-Dependent Kinase 2 (CDK2) and Activating Transcription Factor 4 (ATF4) and NF-kB proteins . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment . ATF4 and NF-kB are involved in the regulation of various cellular processes, including inflammation and stress responses .
Mode of Action
This compound interacts with its targets, leading to significant changes in their activity. It inhibits CDK2, thereby disrupting the cell cycle and potentially inhibiting the growth of cancer cells . It also interacts favorably with active residues of ATF4 and NF-kB proteins, which could lead to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This suppression of the ERK signaling pathway can lead to the inhibition of cell proliferation and induction of apoptosis .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
属性
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N4/c13-12(14,15)9-3-1-2-8(6-9)10-4-5-19-11(18-10)16-7-17-19/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRYYGDLCAUJOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=NC=NN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(Trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2440418.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2440419.png)
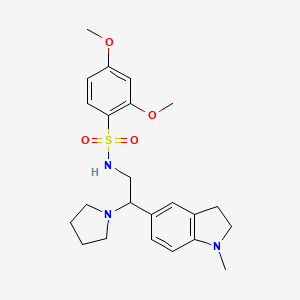
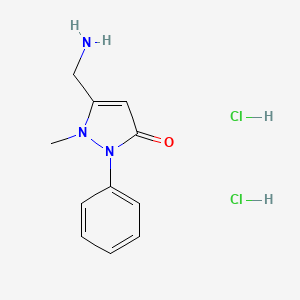
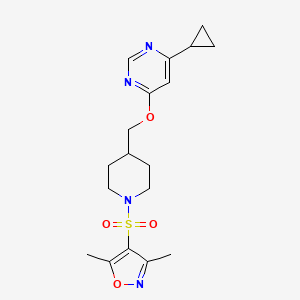
![2-[2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2440429.png)
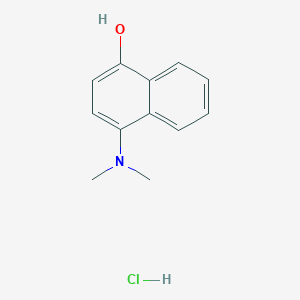

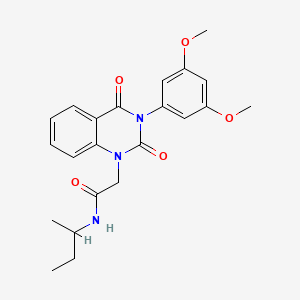
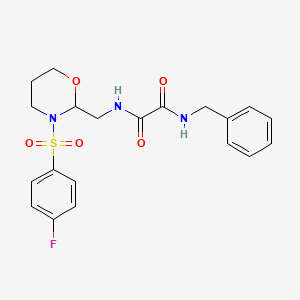
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2440435.png)
![2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2440436.png)
